molecular formula C16H14BrN5O B15082961 3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide CAS No. 326002-03-3

3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide

Cat. No.: B15082961
CAS No.: 326002-03-3
M. Wt: 372.22 g/mol
InChI Key: CMMCJLKPAKUPDP-WOJGMQOQSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a bromophenyl group through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Preparation of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 3-bromobenzaldehyde with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the benzotriazole moiety with the hydrazide intermediate in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: The compound is investigated for its antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, inhibiting the activity of metalloenzymes. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzotriazol-1-yl)propanehydrazide
  • 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide
  • 3-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

Uniqueness

3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is unique due to the presence of the bromine atom in the phenyl ring, which can enhance its reactivity and binding affinity in biological systems. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

326002-03-3

Molecular Formula

C16H14BrN5O

Molecular Weight

372.22 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14BrN5O/c17-13-5-3-4-12(10-13)11-18-20-16(23)8-9-22-15-7-2-1-6-14(15)19-21-22/h1-7,10-11H,8-9H2,(H,20,23)/b18-11+

InChI Key

CMMCJLKPAKUPDP-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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